molecular formula C13H13ClO3 B14272379 Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate CAS No. 136343-83-4

Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate

Cat. No.: B14272379
CAS No.: 136343-83-4
M. Wt: 252.69 g/mol
InChI Key: MUOUISOCXWVCEG-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate is an organic compound with a complex structure that includes a phenyl group, a formyl group, and a chloro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate typically involves multi-step organic reactions. One common method includes the aldol condensation of benzaldehyde with ethyl acetoacetate, followed by chlorination and formylation reactions. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and chlorinating agents like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base, such as triethylamine.

Major Products Formed

    Oxidation: Ethyl 4-chloro-3-carboxy-4-phenylbut-3-enoate.

    Reduction: Ethyl 4-chloro-3-hydroxyl-4-phenylbut-3-enoate.

    Substitution: Ethyl 4-amino-3-formyl-4-phenylbut-3-enoate (when reacted with amines).

Scientific Research Applications

Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the chloro substituent can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.

Comparison with Similar Compounds

Ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate can be compared with similar compounds such as:

    Ethyl 4-bromo-3-formyl-4-phenylbut-3-enoate: Similar structure but with a bromo substituent instead of chloro.

    Ethyl 4-chloro-3-formyl-4-methylbut-3-enoate: Similar structure but with a methyl group instead of a phenyl group.

    Ethyl 4-chloro-3-carboxy-4-phenylbut-3-enoate: Similar structure but with a carboxy group instead of a formyl group.

Properties

CAS No.

136343-83-4

Molecular Formula

C13H13ClO3

Molecular Weight

252.69 g/mol

IUPAC Name

ethyl 4-chloro-3-formyl-4-phenylbut-3-enoate

InChI

InChI=1S/C13H13ClO3/c1-2-17-12(16)8-11(9-15)13(14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3

InChI Key

MUOUISOCXWVCEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=C(C1=CC=CC=C1)Cl)C=O

Origin of Product

United States

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